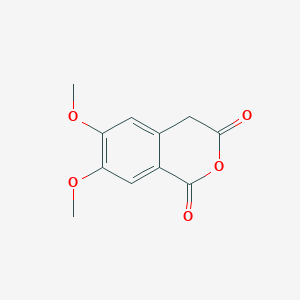

6,7-dimethoxy-4H-isochromene-1,3-dione

Descripción

Historical Perspectives and Evolution in Organic Chemistry Research

The isochromene scaffold, the fundamental structure of 6,7-dimethoxy-4H-isochromene-1,3-dione, has been a subject of synthetic interest for many years. Early methods for the synthesis of isochromenes often involved multi-step procedures with moderate yields. Over the decades, significant advancements in synthetic methodologies have led to more efficient and versatile routes to these compounds. The development of metal-catalyzed reactions, such as those involving ruthenium, gold, and silver, has provided chemists with powerful tools for the construction of the isochromene ring system with high regioselectivity and under mild reaction conditions. organic-chemistry.org For instance, Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols has been shown to be an effective method for producing isochromenes. organic-chemistry.org

The synthesis of the specific anhydride (B1165640), 6,7-dimethoxyhomophthalic anhydride, a direct precursor to the title compound, is a key step. A known procedure for creating related structures involves the reaction of this anhydride with aliphatic aldehydes. preprints.org The synthesis of the anhydride itself can be accomplished from precursors like 2-amino-4,5-dimethoxybenzoic acid. chemicalbook.com The evolution of these synthetic strategies reflects the broader trends in organic chemistry towards more efficient, atom-economical, and environmentally benign reactions.

Significance of the Isochromene-1,3-dione Scaffold in Contemporary Chemical Science

The isochromene-1,3-dione scaffold and its derivatives are of considerable interest in contemporary chemical science, largely due to their presence in a variety of biologically active natural products and synthetic compounds. preprints.org Isocoumarins and their 3,4-dihydro derivatives, which are structurally related to the title compound, have demonstrated a wide array of biological activities, including antimicrobial, antifungal, immunomodulatory, and anti-inflammatory properties. preprints.org

The rigid, heterocyclic framework of the isochromene-1,3-dione provides a valuable template for the design of new therapeutic agents. The substituents on the aromatic ring and the heterocyclic portion of the molecule can be readily modified, allowing for the systematic exploration of structure-activity relationships. This "privileged structure" approach is a common strategy in medicinal chemistry for the development of new drugs.

Overview of Research Trajectories for Related Chemical Compounds

Research into compounds related to this compound is following several key trajectories. One major area of focus is the synthesis and biological evaluation of new derivatives. For example, a series of 3-alkyl substituted cis- and trans-(±)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids have been synthesized and characterized. preprints.org The goal of such studies is often to identify new compounds with improved biological activity or more favorable pharmacokinetic properties.

Another important research direction is the development of novel synthetic methods. The creation of efficient and stereoselective syntheses of isochromene derivatives remains an active area of investigation. bohrium.com For instance, a three-step synthesis of substituted isochromenes involving a Henry reaction, Wacker-type oxidation, and intramolecular Michael cyclization has been reported. bohrium.com

Furthermore, the exploration of the chemical reactivity of the isochromene-1,3-dione scaffold continues to yield new insights. The anhydride functionality, for example, is a reactive handle that can be used to introduce a variety of other functional groups, leading to the creation of diverse molecular architectures with potential applications in materials science and drug discovery.

Detailed Research Findings

Recent research has provided detailed characterization of compounds closely related to this compound. A study on the synthesis of 3-alkyl substituted cis- and trans-(±)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids offers valuable spectroscopic data. preprints.org These compounds were synthesized through the reaction of 6,7-dimethoxyhomophthalic anhydride with various aliphatic aldehydes. preprints.org

Interactive Data Table: Spectroscopic Data for a Related Compound (cis-(±)-3,4-dihydro-3-heptyl-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acid)

| Property | Value |

| Molecular Formula | C20H26O6 |

| Molecular Weight | 362.42 g/mol |

| ¹H-NMR (CDCl₃, δ ppm) | 7.32 (s, 1H, H-5), 6.75 (s, 1H, H-8), 4.75 (ddd, J = 6.2, 5.0, 3.8 Hz, 1H, H-3), 4.21 (d, J = 3.8 Hz, 1H, H-4), 3.93 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 1.95–1.85 (m, 1H), 1.70–1.60 (m, 1H), 1.40–1.20 (m, 10H), 0.88 (t, J = 6.8 Hz, 3H) |

| ¹³C-NMR (CDCl₃, δ ppm) | 171.3 (COOH), 163.5 (C-1), 153.2 (C-7), 148.1 (C-6), 133.0 (C-4a), 110.0 (C-8), 108.2 (C-5), 106.9 (C-8a), 78.4 (C-3), 56.4 (OCH₃), 56.3 (OCH₃), 49.9 (C-4), 32.9 (CH₂), 31.8 (CH₂), 29.3 (CH₂), 29.2 (CH₂), 25.0 (CH₂), 22.7 (CH₂), 14.1 (CH₃) |

| HRMS (ESI+) m/z | [M+H]⁺ calcd for C₂₀H₂₇O₆: 363.1799; found: 363.1802 |

Data sourced from a study on closely related 3,4-dihydroisocoumarin derivatives. preprints.org

Structure

3D Structure

Propiedades

IUPAC Name |

6,7-dimethoxy-4H-isochromene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-8-3-6-4-10(12)16-11(13)7(6)5-9(8)15-2/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATKSLBQUSPGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)OC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320095 | |

| Record name | NSC354971 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5653-42-9 | |

| Record name | NSC354971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC354971 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6,7 Dimethoxy 4h Isochromene 1,3 Dione

Classical Approaches and Mechanistic Pathways in Isochromene-1,3-dione Synthesis

Traditional synthetic routes to isochromene-1,3-diones are foundational and often rely on the transformation of readily available aromatic precursors through well-understood reaction mechanisms like intramolecular cyclization and condensation.

The most direct classical synthesis of 6,7-dimethoxy-4H-isochromene-1,3-dione originates from its corresponding substituted homophthalic acid, 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid. chemicalbook.com This multi-step approach involves the initial synthesis of the homophthalic acid precursor, followed by a dehydration reaction to form the target anhydride (B1165640). A widely cited method involves the treatment of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid with a dehydrating agent such as acetyl chloride. The mixture is typically heated under reflux to drive the intramolecular cyclization, yielding the desired product. chemicalbook.com

Table 1: Classical Synthesis of this compound

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid | Acetyl chloride | Reflux, 2.5 hours | This compound | 99% | chemicalbook.com |

This pathway exemplifies a robust and high-yielding, albeit classical, approach to the target molecule, relying on the inherent reactivity of the precursor's carboxylic acid groups to form the stable five-membered anhydride ring fused to the benzene (B151609) core.

The key mechanistic step in the formation of the isochromene-1,3-dione scaffold is an intramolecular ring-closing reaction. In the case of the synthesis from 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, this proceeds via an intramolecular nucleophilic attack of one carboxyl group onto the other (activated by the dehydrating agent), followed by the elimination of a water molecule to form the cyclic anhydride. chemicalbook.com

Another classical strategy for forming the isochroman-1,3-dione core involves cyclocondensation reactions. The Knoevenagel condensation, for example, can be employed to synthesize related derivatives. researchgate.net This reaction typically involves condensing homophthalic acid with an arylcarboxyaldehyde in a medium like acetic anhydride. While this method produces 4-arylideneisochroman-1,3-diones rather than the title compound directly, it demonstrates a fundamental ring-closing condensation pathway that is central to the classical synthesis of this class of compounds. researchgate.net

Modern Advancements and Sustainable Methodologies in Synthesis

Contemporary synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign processes. These modern approaches include the application of green chemistry principles, advanced catalytic systems, and alternative energy sources to drive reactions.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes using less hazardous solvents, minimizing waste, and employing catalysts that can be recycled and reused. unibo.itunito.it While specific literature on the green synthesis of this compound is limited, principles can be extrapolated from similar syntheses. For example, replacing hazardous reagents like acetyl chloride with solid acid catalysts or developing processes in aqueous media are potential green alternatives. unito.it

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their low volatility, thermal stability, and tunable properties. mdpi.comlongdom.org ILs can serve a dual role as both the reaction medium and the catalyst, simplifying processes and often improving yields. mdpi.com In syntheses of related heterocyclic systems, imidazolium-based ionic liquids have been used effectively. mdpi.com The synthesis of ILs themselves can be achieved through methods like metathesis or acid-base neutralization. longdom.orggoogle.com Although a direct application to the synthesis of this compound is not prominently documented, their successful use in other cyclocondensation and cyclization reactions suggests their potential utility in this context. mdpi.com

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic frameworks like isochromenes with high efficiency and selectivity. organic-chemistry.orgresearchgate.net Various catalytic systems have been developed for the synthesis of the isochromene core, which could be adapted for the synthesis of the target dione (B5365651).

Key catalytic strategies include:

Ruthenium-catalyzed cycloisomerization of benzannulated homopropargylic alcohols to afford isochromenes. organic-chemistry.org

Gold-catalyzed domino reactions of ortho-alkynylbenzaldehydes, which undergo cycloisomerization and reduction to form 1H-isochromenes. organic-chemistry.org

Palladium-catalyzed reactions , which are particularly versatile. nih.gov These include the migratory cyclization of specific alkene derivatives to form benzoheterocycles and the carbonylation of diynes to create precursors for heterocyclic synthesis. nih.govresearchgate.netnih.gov

These modern catalytic methods provide pathways that often proceed under milder conditions and with greater functional group tolerance than classical approaches.

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Isochromene-Related Scaffolds

| Catalyst System | Substrate Type | Product Type | Reference |

| Ruthenium catalyst | o-(Alkynyl)benzyl alcohols | Isochromenes | organic-chemistry.org |

| Gold catalyst | o-(Alkynyl)benzaldehydes | 1H-Isochromenes | organic-chemistry.org |

| Palladium catalyst | α-Bromoalkene derivatives | Benzoheterocycles | nih.gov |

| Palladium catalyst | 1,3-Diynes (with CO) | Conjugated enynes (heterocycle precursors) | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, significantly reducing reaction times from hours to minutes while often improving product yields. nih.govat.ua This technology has been successfully applied to the synthesis of the isochroman-1,3-dione skeleton and its derivatives.

A notable example is the microwave-assisted synthesis of 4-arylideneisochroman-1,3-diones via the Knoevenagel condensation of homophthalic acid and various arylcarboxyaldehydes. researchgate.net This method demonstrates a dramatic acceleration of the reaction compared to conventional heating. Furthermore, the synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines, which share the same core aromatic substitution pattern as the title compound, has been efficiently achieved under microwave irradiation. researchgate.net Other related structures, such as isoindoline-1,3-diones and various chromenes, have also been synthesized using this technology, highlighting its broad applicability. researchgate.netresearchgate.net

Table 3: Microwave-Assisted Synthesis of 4-Arylideneisochroman-1,3-diones

| Homophthalic Acid Reactant | Arylcarboxyaldehyde | Conditions | Yield | Reference |

| Homophthalic acid | Benzaldehyde | Microwave, Acetic Anhydride, Ammonium Acetate | 50-90% | researchgate.net |

| Homophthalic acid | Substituted Benzaldehydes | Microwave, Acetic Anhydride, Ammonium Acetate | 50-90% | researchgate.net |

These findings suggest that a microwave-assisted protocol for the cyclodehydration of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid could be a highly efficient and rapid method for producing this compound.

Flow Chemistry and Continuous Processing Considerations

The application of flow chemistry and continuous processing to the synthesis of this compound represents a modern approach to chemical manufacturing. While specific literature detailing the continuous synthesis of this exact molecule is not abundant, the principles of flow chemistry can be applied to its likely synthetic route: the intramolecular cyclization of 2-(carboxymethyl)-4,5-dimethoxybenzoic acid.

Flow chemistry, or continuous flow processing, involves the continuous pumping of reactants through a reactor. chemicalbook.com This methodology offers several advantages over traditional batch processing, including enhanced heat transfer, improved safety for handling hazardous intermediates, and the potential for higher yields and purity. nih.gov For the synthesis of an anhydride like this compound, a continuous process would likely involve feeding a solution of the precursor, 2-(carboxymethyl)-4,5-dimethoxybenzoic acid, and a dehydrating agent into a heated reactor coil. The product would then be collected continuously at the reactor's outlet.

The benefits of such a system include:

Precise Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for precise and uniform temperature control, which is crucial for anhydride formation and minimizing side reactions.

Enhanced Safety: The small reaction volumes at any given time significantly reduce the risks associated with potentially exothermic reactions or the handling of corrosive reagents like acetyl chloride. nih.gov

Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which can be more straightforward than scaling up batch reactors.

A hypothetical continuous flow setup for this synthesis is presented in the table below.

| Parameter | Specification | Purpose |

| Reactant Feed 1 | Solution of 2-(carboxymethyl)-4,5-dimethoxybenzoic acid in a suitable solvent (e.g., THF, Dioxane) | Starting material |

| Reactant Feed 2 | Dehydrating agent (e.g., Acetyl Chloride, Trifluoroacetic Anhydride) | To facilitate intramolecular cyclization |

| Pump System | High-pressure liquid chromatography (HPLC) or syringe pumps | To ensure precise and pulseless flow of reactants |

| Reactor | Heated coil reactor (e.g., PFA, stainless steel) | To provide the necessary reaction temperature and residence time |

| Back Pressure Regulator | To maintain the solvent in a liquid state at elevated temperatures | To enable reactions above the solvent's boiling point |

| Collection | Continuous collection of the product stream | To isolate the final product |

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity:

The regiochemistry of this compound is determined by the substitution pattern of its precursor, 2-(carboxymethyl)-4,5-dimethoxybenzoic acid. Therefore, the regioselective synthesis of this precursor is of paramount importance. The synthesis of substituted benzoic acids can be influenced by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

For instance, the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid, a potential intermediate in one synthetic pathway to the target precursor, is achieved through the nitration of 3,4-dimethoxybenzoic acid. chemicalbook.com The positions of the methoxy (B1213986) groups direct the incoming nitro group to the 2- or 6-position. Controlling the reaction conditions is crucial to achieve the desired 2-nitro isomer, which can then be further functionalized. The regioselectivity in such reactions is a well-established principle in organic synthesis, governed by the electronic properties of the substituents. primescholars.com

Stereoselectivity:

The molecule this compound itself is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis is not a direct consideration for the final product. However, if any of the intermediates in a multi-step synthesis were chiral, then diastereoselective or enantioselective steps would be necessary to control the stereochemistry of those intermediates. For the likely synthesis via intramolecular cyclization of the achiral 2-(carboxymethyl)-4,5-dimethoxybenzoic acid, stereoselectivity is not a factor.

Atom Economy and Reaction Efficiency in this compound Synthesis

The principles of green chemistry emphasize the importance of atom economy and reaction mass efficiency in assessing the sustainability of a chemical process.

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.comtamu.edu For the synthesis of this compound from 2-(carboxymethyl)-4,5-dimethoxybenzoic acid via intramolecular dehydration, the reaction can be represented as:

C₁₁H₁₂O₆ → C₁₁H₁₀O₅ + H₂O

In this transformation, the atoms of the starting material are incorporated into the product and a molecule of water. The atom economy for this specific cyclization step is calculated as follows:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(carboxymethyl)-4,5-dimethoxybenzoic acid | C₁₁H₁₂O₆ | 240.21 |

| This compound | C₁₁H₁₀O₅ | 222.19 |

| Water | H₂O | 18.02 |

Atom Economy Calculation:

(Molecular Weight of Product / Molecular Weight of Reactant) x 100 = (222.19 / 240.21) x 100 ≈ 92.5%

This high atom economy indicates that the reaction is inherently efficient in terms of incorporating the atoms of the reactant into the desired product.

Reaction Efficiency:

Reaction mass efficiency (RME) provides a more practical measure of the "greenness" of a reaction as it takes into account the actual masses of all reactants used, including any excess reagents, and the actual yield of the product. tamu.edubuecher.de

RME (%) = (Mass of Product / Total Mass of Reactants) x 100

A comparison of different dehydrating agents and their impact on theoretical efficiency is presented below.

| Dehydrating Agent | Reaction Byproducts | Theoretical Atom Economy (Overall Reaction) | Considerations |

| Heat (thermal dehydration) | Water | 92.5% | High temperatures may be required, potentially leading to decomposition. |

| Acetic Anhydride | Acetic Acid | Lower than thermal dehydration due to the mass of the anhydride. | A common and effective laboratory reagent. |

| Acetyl Chloride | Acetic Acid, HCl | Lower than acetic anhydride due to the generation of HCl. | A highly reactive and corrosive reagent. |

To achieve a high RME, the reaction should be optimized to use stoichiometric amounts of reagents where possible and to maximize the product yield.

Reactivity and Reaction Mechanisms of 6,7 Dimethoxy 4h Isochromene 1,3 Dione

Electrophilic and Nucleophilic Reactions of the Dione (B5365651) Moiety

The dione moiety in 6,7-dimethoxy-4H-isochromene-1,3-dione, which is a derivative of homophthalic anhydride (B1165640), is the principal site for a variety of chemical transformations. Homophthalic anhydrides, in general, are known to possess both nucleophilic and electrophilic characteristics, enabling them to react with a wide array of reagents. preprints.orgmdpi.comresearchgate.netresearchgate.net The reactivity of the dione functionality is analogous to other cyclic anhydrides, making it susceptible to nucleophilic attack.

One of the characteristic reactions of the dione moiety is its reaction with nucleophiles, leading to the opening of the anhydride ring. For instance, studies on similar cyclic anhydrides, such as 4,5-dichlorophthalic anhydride, demonstrate their reactivity towards amines and thiosemicarbazide, resulting in the formation of carboxylic acid derivatives or phthalimides. mdpi.comnih.govsciprofiles.com This suggests that this compound would readily react with various nucleophiles at one of its carbonyl groups.

Furthermore, the methylene (B1212753) group adjacent to the carbonyl and aromatic ring imparts CH-acidity, allowing it to act as a nucleophile in certain reactions. This dual electrophilic and nucleophilic nature is a hallmark of homophthalic anhydrides. preprints.orgmdpi.comresearchgate.netresearchgate.net

A notable reaction involving the dione moiety of this compound is its condensation with aromatic aldehydes. In a specific example, it reacts with 3,4-dimethoxybenzaldehyde (B141060) in the presence of 4-N,N-dimethylaminopyridine (DMAP) to yield trans-3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-oxoisochroman-4-carboxylic acid. preprints.orgmdpi.comresearchgate.net This reaction proceeds smoothly at room temperature, highlighting the reactivity of the anhydride under mild conditions.

Under certain conditions, such as heating in pyridine (B92270) at 100°C, this compound can undergo self-dimerization. preprints.orgmdpi.comresearchgate.net This reaction showcases the ability of the molecule to react with itself, where one molecule acts as a nucleophile and the other as an electrophile.

Reactions Involving the Isochromene Ring System and Aromatic Core

The isochromene ring system, in conjunction with the electron-donating methoxy (B1213986) groups on the aromatic core, dictates a unique set of reactions. The aromatic ring is activated towards electrophilic substitution, and the isochromene portion can participate in cycloaddition and domino reactions.

Research has demonstrated that this compound can be a key building block in the synthesis of complex heterocyclic systems through domino reactions. preprints.orgmdpi.comresearchgate.net For example, the initial product from the reaction with 3,4-dimethoxybenzaldehyde, trans-3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-oxoisochroman-4-carboxylic acid, can further react with two additional equivalents of this compound. preprints.orgmdpi.comresearchgate.net This subsequent reaction, carried out in pyridine at elevated temperatures, leads to the formation of a complex tetracyclic steroid-like compound, trans-11-(3,4-dimethoxyphenyl)-2,3,8,9-tetramethoxy-6-oxo-11,12-dihydro-6H-dibenzo[c,h]chromene-12-carboxylic acid. preprints.orgmdpi.comresearchgate.net This transformation involves the formation of multiple new carbon-carbon and carbon-oxygen bonds in a controlled manner.

The aromatic core, being substituted with two electron-donating methoxy groups at positions 6 and 7, is highly activated towards electrophilic aromatic substitution reactions. While specific examples of such reactions on this particular molecule are not extensively detailed in the reviewed literature, general principles suggest that electrophiles would preferentially attack the positions ortho and para to the methoxy groups, which are the C5 and C8 positions.

Transformations and Functionalization of Methoxy Groups

The methoxy groups at the 6 and 7 positions of the aromatic ring are generally stable but can undergo transformation under specific, often harsh, reaction conditions. The most common transformation for aryl methoxy groups is demethylation to the corresponding phenols.

The resulting hydroxyl groups from demethylation could then be used as handles for further functionalization, allowing for the synthesis of a wider range of derivatives, although this has not been explicitly explored in the context of the available research on this specific compound.

Mechanistic Elucidation of Key Chemical Transformations

The mechanisms of the reactions involving this compound can be inferred from the structures of the products and intermediates, as well as by analogy to related chemical transformations.

Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic studies for the reactions of this compound are not extensively reported in the available scientific literature. Such studies would be invaluable for a deeper understanding of the reaction rates, activation energies, and the relative stability of intermediates and products.

Isotopic Labeling Investigations

Isotopic labeling studies are a powerful tool for elucidating reaction mechanisms. However, there are no specific reports in the reviewed literature that employ isotopic labeling to investigate the reaction pathways of this compound.

Spectroscopic Monitoring of Reaction Progress (in situ NMR, IR)

The progress of reactions involving this compound has been monitored by standard techniques such as thin-layer chromatography (TLC). preprints.orgmdpi.com The structures of the resulting products have been unequivocally confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) and High-Resolution Mass Spectrometry (HRMS). preprints.orgmdpi.comresearchgate.net The stereochemistry of the products, such as the trans configuration of the dibenzo[c,h]chromene derivative, was determined by analyzing the coupling constants in the ¹H-NMR spectra, which is consistent with the Karplus equation. preprints.orgmdpi.com While direct in situ monitoring of these specific reactions has not been detailed, the comprehensive spectroscopic analysis of the final products provides significant insight into the reaction's outcome and stereoselectivity.

Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| 4,5-dichlorophthalic anhydride |

| trans-3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-oxoisochroman-4-carboxylic acid |

| 3,4-dimethoxybenzaldehyde |

| 4-N,N-dimethylaminopyridine |

| trans-11-(3,4-dimethoxyphenyl)-2,3,8,9-tetramethoxy-6-oxo-11,12-dihydro-6H-dibenzo[c,h]chromene-12-carboxylic acid |

| Pyridine |

Reaction Data Tables

Table 1: Reaction of this compound with 3,4-dimethoxybenzaldehyde

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product |

| This compound | 3,4-dimethoxybenzaldehyde | DMAP | CHCl₃ | Room Temp. | trans-3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-oxoisochroman-4-carboxylic acid |

Table 2: Domino Reaction for the Synthesis of a Dibenzo[c,h]chromene Derivative

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| trans-3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-oxoisochroman-4-carboxylic acid | This compound | Pyridine | 100°C | trans-11-(3,4-dimethoxyphenyl)-2,3,8,9-tetramethoxy-6-oxo-11,12-dihydro-6H-dibenzo[c,h]chromene-12-carboxylic acid |

Chemo- and Regioselectivity in Complex Reaction Systems

The reactivity of this compound, a substituted homophthalic anhydride, is characterized by the presence of two electrophilic carbonyl centers and an active methylene group, presenting opportunities for diverse chemical transformations. In complex reaction systems, the chemo- and regioselectivity of its reactions are of paramount importance, dictating the structure of the resulting products. The electronic and steric effects of the methoxy substituents on the aromatic ring, as well as the nature of the attacking nucleophile and reaction conditions, play a crucial role in determining the reaction's outcome.

Homophthalic anhydrides, in general, are valuable precursors for the synthesis of a variety of heterocyclic compounds. researchgate.net Their reactions often involve nucleophilic attack at one of the carbonyl groups, leading to the opening of the anhydride ring. In the case of unsymmetrically substituted anhydrides like this compound, the initial nucleophilic attack can occur at either the C1 or C3 carbonyl group, leading to two possible regioisomeric products. The regioselectivity is influenced by the electronic properties of the substituents on the aromatic ring. The electron-donating methoxy groups at the C6 and C7 positions increase the electron density of the benzene (B151609) ring, which can influence the relative electrophilicity of the two carbonyl carbons.

A significant application demonstrating the chemo- and regioselectivity of related isochromene-1,3-diones is in the synthesis of isoquinoline (B145761) derivatives. For instance, the reaction of (E)-4-(3,4-dimethoxybenzylidene)-4H-isochromene-1,3-dione with various nitrogen nucleophiles has been explored to produce a range of novel isoquinoline derivatives. eurjchem.com These reactions proceed via a nucleophilic attack on one of the carbonyl groups, followed by cyclization and subsequent rearrangement to form the heterocyclic core.

In the context of complex reactions, the Castagnoli–Cushman reaction, a [4+2] type cyclocondensation, provides a compelling example of the controlled reactivity of homophthalic anhydrides. This reaction, involving a cyclic anhydride and an imine, is highly diastereoselective and allows for the synthesis of structurally diverse lactams. mdpi.com While specific studies on this compound in this reaction are not extensively detailed in the provided literature, the behavior of other substituted homophthalic anhydrides suggests that the electronic nature of the substituents would significantly direct the stereochemical and regiochemical outcome. mdpi.com

The reaction of this compound with various nucleophiles can lead to different products depending on the reaction conditions and the nature of the nucleophile. For example, its reaction with primary amines can lead to the formation of isoquinoline-1,3(2H,4H)-diones. The initial step is the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride. Subsequent dehydration leads to the formation of the corresponding N-substituted isoquinoline-1,3-dione.

The following table summarizes the expected products from the reaction of this compound with different types of nucleophiles, illustrating the chemo- and regioselectivity based on general principles of anhydride reactivity.

| Nucleophile Type | Reaction Conditions | Expected Major Product(s) | Chemoselectivity | Regioselectivity |

| Primary Amine (e.g., R-NH₂) | Heating in a suitable solvent (e.g., acetic acid, toluene) | 2-Substituted-6,7-dimethoxyisoquinoline-1,3(2H,4H)-dione | Nucleophilic acyl substitution at a carbonyl group | Attack at either C1 or C3 carbonyl, followed by cyclization. The regioselectivity can be influenced by steric hindrance and electronic effects. |

| Imines (in Castagnoli-Cushman Reaction) | Typically heated in a solvent like toluene (B28343) or acetic acid | Substituted 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids | [4+2] Cycloaddition | The reaction is generally highly regioselective, with the imine nitrogen attacking a carbonyl carbon and the imine carbon attacking the active methylene carbon of the anhydride. |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Anhydrous ether or THF at low temperatures | Complex mixture of products including keto-acids and potentially further reaction products. | Nucleophilic addition to carbonyl groups. | Attack is likely to occur at both carbonyls, potentially leading to a mixture of products. Regiocontrol would be challenging. |

Table 1: Chemo- and Regioselectivity in Reactions of this compound

It is important to note that while general principles can predict the likely course of these reactions, the specific outcomes, including yields and the degree of selectivity, are highly dependent on the precise reaction conditions and the specific substrates used. Detailed experimental studies are necessary to fully elucidate the chemo- and regioselective behavior of this compound in every complex reaction system.

Derivatization and Structural Modification of 6,7 Dimethoxy 4h Isochromene 1,3 Dione

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of 6,7-dimethoxy-4H-isochromene-1,3-dione is a fundamental approach to expand the chemical space around this scaffold. Research efforts have focused on introducing a variety of substituents at key positions, thereby modulating the molecule's steric and electronic properties.

A notable strategy involves the reaction of 6,7-dimethoxyhomophthalic anhydride (B1165640) with a range of aliphatic aldehydes. This method has been successfully employed to synthesize a series of 3-alkyl substituted cis- and trans-(±)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. mdpi.com The reaction yields diastereomeric mixtures that can be separated and characterized, providing access to a library of analogues with varying alkyl chain lengths at the C-3 position. mdpi.com

Furthermore, more complex polycyclic analogues have been constructed. For instance, a 3-propyl-substituted-benzo[g]isochromene quinone has been synthesized, demonstrating the feasibility of building more elaborate structures based on the isochromene core. researchgate.net The reaction of 6,7-dimethoxyisochroman-3-one with 1-methyltryptamine (B188459) to form a hexadehydroyohimbane derivative further illustrates the utility of this scaffold in the synthesis of complex, multi-ring systems.

The following table summarizes representative examples of synthesized analogues and homologues of the this compound scaffold, highlighting the diversity of achievable modifications.

| Starting Material | Reagent | Resulting Analogue/Homologue | Reference |

| 6,7-Dimethoxyhomophthalic anhydride | Aliphatic aldehydes (e.g., octanal, decanal, undecanal) | cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids | mdpi.com |

| 2,4-Dimethoxybenzaldehyde | Multi-step synthesis | 7,9-Dimethoxy-3-propyl-3,4-dihydro-1H-benzo[g]isochromene-1,5,10-trione | researchgate.net |

| 6,7-Dimethoxyisochroman-3-one | 1-Methyltryptamine | 17,18-Dimethoxy-1-methyl-15,16,17,18,19,20-hexadehydroyohimbane |

Functionalization at Various Ring Positions

The functionalization of the this compound scaffold at its various ring positions is a key strategy for modulating its biological and chemical properties. The aromatic ring, the heterocyclic ring, and the reactive C-4 position all present opportunities for modification.

While specific examples for the direct functionalization of this compound are not extensively documented in readily available literature, studies on related isoquinoline-1,3(2H,4H)-diones provide valuable insights into potential synthetic routes. For instance, photochemical O-H insertion reactions have been successfully employed to introduce fluorinated moieties at the 4-position of 4-diazoisoquinoline-1,3(2H,4H)-diones. This suggests a potential avenue for the functionalization of the C-4 position of the isochromene-1,3-dione scaffold, should the corresponding diazo derivative be accessible.

The aromatic ring, with its two methoxy (B1213986) groups, is activated towards electrophilic substitution, although the regioselectivity of such reactions would need to be carefully controlled. Conversely, the methoxy groups themselves could be demethylated to yield hydroxyl groups, which could then be used as handles for further functionalization, such as etherification or esterification.

Introduction of Heteroatoms and Diverse Functional Groups

The introduction of heteroatoms, such as nitrogen or sulfur, into the isochromene-1,3-dione scaffold represents a significant structural modification that can profoundly impact the molecule's properties. This can be achieved through the synthesis of aza- and thia-isochromene-1,3-dione analogues.

For example, the replacement of one of the oxygen atoms in the heterocyclic ring with a nitrogen atom would lead to the formation of an isoindoline-1,3-dione derivative. The synthesis of such compounds is well-established and often involves the reaction of phthalic anhydrides with primary amines or ammonia. nih.govnih.govresearchgate.net This approach could potentially be adapted to 6,7-dimethoxyhomophthalic anhydride to yield the corresponding N-substituted 6,7-dimethoxy-2,3-dihydro-1H-isoindole-1,3-diones.

Similarly, the introduction of a sulfur atom in place of a ring oxygen would result in a thia-isochromene analogue. While specific examples for the target scaffold are scarce, the synthesis of related sulfur-containing heterocycles, such as 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, has been reported and involves strategies like ring contraction and isosteric replacement. rsc.org

The anhydride moiety itself is a key functional group that can be readily derivatized. Reaction with amines or alcohols can lead to the formation of the corresponding imides or esters, respectively, opening up a wide range of possibilities for introducing diverse functional groups. For instance, the synthesis of 1,8-naphthalimide (B145957) derivatives, which are structurally related to the isochromene-1,3-dione system, often proceeds through the reaction of 1,8-naphthalic anhydride with amines. nih.gov

Structure-Reactivity Relationships in Modified Systems

The relationship between the structure of modified this compound systems and their reactivity is a critical area of study for understanding their chemical behavior and for the rational design of new derivatives. Modifications at different positions on the scaffold can significantly influence the reactivity of the molecule.

For instance, the electronic nature of substituents on the aromatic ring is expected to modulate the reactivity of the entire system. Electron-donating groups, such as the existing methoxy groups, activate the aromatic ring towards electrophilic attack and can also influence the reactivity of the heterocyclic portion of the molecule. Conversely, the introduction of electron-withdrawing groups would be expected to have the opposite effect.

The nature of the substituent at the C-3 position has been shown to influence the stereochemical outcome of reactions, as seen in the synthesis of cis- and trans-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. mdpi.com The steric bulk and electronic properties of this substituent can dictate the preferred conformation of the heterocyclic ring and, consequently, its reactivity.

Furthermore, the anhydride functionality is highly susceptible to nucleophilic attack. The ease of this attack can be modulated by the electronic effects of substituents elsewhere on the molecule. Structure-activity relationship (SAR) studies on related chromene derivatives have demonstrated that modifications to the core structure can significantly impact biological activity, which is often a direct consequence of altered reactivity and binding affinity to biological targets. mdpi.comnih.govacademie-sciences.fr While specific SAR studies on the reactivity of this compound derivatives are not widely reported, the principles derived from related systems provide a valuable framework for predicting how structural changes will impact chemical behavior.

Scaffold Hopping and Bioisosteric Replacement Strategies (in the context of molecular design)

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry and materials science for the design of new molecules with improved properties while retaining key structural features for desired activity. nih.gov These approaches are highly relevant to the exploration of the chemical space around this compound.

Scaffold hopping involves replacing the core molecular framework with a different one that maintains a similar three-dimensional arrangement of key functional groups. For the isochromene-1,3-dione scaffold, a potential hop could be to an isoquinolin-1(2H)-one core, as has been demonstrated in the discovery of novel EGFR inhibitors. This strategy allows for the exploration of new chemical space and can lead to compounds with different intellectual property profiles.

Bioisosteric replacement, on the other hand, involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological or chemical activity. A classic example is the replacement of a carboxylic acid group with a tetrazole. In the context of this compound, the anhydride moiety could be a target for bioisosteric replacement. For instance, it could potentially be replaced with an N-acylsulfonamide or other acidic functional groups to modulate its properties.

Another potential bioisosteric replacement could involve the methoxy groups on the aromatic ring. These could be replaced with other groups of similar size and electronics, such as methylthio or difluoromethoxy groups, to fine-tune the molecule's lipophilicity and metabolic stability.

The application of these computational and design-driven strategies can guide the synthesis of novel derivatives of this compound with tailored properties for specific applications.

Advanced Spectroscopic and Diffraction Based Characterization Techniques in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

In the analysis of compounds like "6,7-dimethoxy-4H-isochromene-1,3-dione," HRMS would be employed to confirm the predicted molecular formula of C₁₁H₁₀O₅. The expected exact mass can be calculated and compared to the experimentally determined mass. For instance, in studies of similar heterocyclic compounds, HRMS is routinely used to validate the structures of newly synthesized molecules. rsc.org The high resolving power of the instrument allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

Table 1: Theoretical Isotopic Distribution for C₁₁H₁₀O₅

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 222.05282 | 100.00 |

| 223.05619 | 12.01 |

This table represents a theoretical calculation and is intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the detailed mapping of the carbon and proton framework of "this compound."

¹H NMR: The proton NMR spectrum of "this compound" would provide crucial information about the number of different types of protons and their neighboring environments. The expected spectrum would show signals for the aromatic protons, the methylene (B1212753) protons of the isochromene ring, and the protons of the two methoxy (B1213986) groups. The chemical shifts (δ) and coupling constants (J) would be indicative of their positions on the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For "this compound," this would include signals for the carbonyl carbons of the dione (B5365651), the aromatic carbons, the methylene carbon, and the methoxy carbons. The chemical shifts of these carbons provide insight into their electronic environment. For example, carbonyl carbons typically resonate at a much higher chemical shift (downfield) compared to aromatic and aliphatic carbons. mdpi.com

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. libretexts.orglibretexts.org In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum. This experiment would be instrumental in confirming the presence of the CH₂ group in the isochromene ring and the two CH₃ groups of the methoxy substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

|---|---|---|---|

| C-1 | - | ~165 | Quaternary |

| C-3 | - | ~160 | Quaternary |

| C-4 | ~4.0 (s) | ~40 | CH₂ (Negative) |

| C-4a | - | ~115 | Quaternary |

| C-5 | ~7.2 (s) | ~110 | CH (Positive) |

| C-6 | - | ~150 | Quaternary |

| C-7 | - | ~155 | Quaternary |

| C-8 | ~7.5 (s) | ~112 | CH (Positive) |

| C-8a | - | ~130 | Quaternary |

| 6-OCH₃ | ~3.9 (s) | ~56 | CH₃ (Positive) |

Note: These are predicted values based on known chemical shift ranges for similar functional groups and are for illustrative purposes. Actual experimental values may vary.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For "this compound," COSY would not show many correlations due to the isolated nature of the aromatic and methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for piecing together the molecular skeleton. For example, correlations would be expected between the methoxy protons and their attached aromatic carbons, as well as between the methylene protons and the adjacent quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationships between different parts of the molecule, such as the proximity of the methoxy groups to the aromatic protons.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of "this compound" would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the anhydride (B1165640) group, typically found in the region of 1750-1850 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations for the ether and anhydride functionalities, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy would also show the characteristic vibrational modes. While the carbonyl stretches might be weaker in the Raman spectrum compared to the IR, the aromatic ring vibrations are often strong and well-defined.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Anhydride C=O | Symmetric Stretch | ~1800-1850 |

| Anhydride C=O | Asymmetric Stretch | ~1740-1790 |

| Aromatic C=C | Stretch | ~1450-1600 |

| C-O-C (Ether & Anhydride) | Stretch | ~1000-1300 |

| Aromatic C-H | Stretch | ~3000-3100 |

These are general ranges and the exact positions of the peaks would be specific to the molecule.

Electronic Spectroscopy (UV-Vis) for Chromophore Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores. The aromatic ring and the carbonyl groups in "this compound" constitute a chromophore that is expected to absorb in the UV region. The position and intensity of the absorption maxima (λ_max) are characteristic of the electronic structure. The presence of the methoxy groups, which are electron-donating, is likely to cause a bathochromic (red) shift in the absorption compared to the unsubstituted parent compound.

Theoretical and Computational Chemistry Studies of 6,7 Dimethoxy 4h Isochromene 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structure, properties, and reactivity. These methods solve the Schrödinger equation for a given molecule, providing detailed electronic and geometric information.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. rsc.org This approach is favored for its balance of accuracy and computational efficiency. mdpi.com For 6,7-dimethoxy-4H-isochromene-1,3-dione, DFT calculations can elucidate key electronic properties that govern its chemical behavior.

Key electronic properties determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. DFT also allows for the mapping of the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 7.2 eV |

Note: These values are illustrative and would be determined using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)).

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide a rigorous approach to determining molecular properties. nih.gov For this compound, ab initio calculations can yield highly accurate predictions of its geometry and other molecular characteristics.

These calculations begin with a geometry optimization to find the lowest energy arrangement of atoms. From this optimized structure, various properties can be calculated, including bond lengths, bond angles, dihedral angles, dipole moment, and polarizability. These parameters are essential for understanding the molecule's three-dimensional shape and its interaction with electric fields.

Table 2: Predicted Molecular Properties of this compound from Ab Initio Calculations

| Property | Predicted Value |

|---|---|

| Bond Lengths | |

| C=O (anhydride) | 1.20 Å |

| C-O (ether) | 1.35 Å |

| C-C (aromatic) | 1.40 Å |

| Bond Angles | |

| O-C=O | 118° |

| C-O-C (ether) | 115° |

| Molecular Properties | |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and would be obtained from a specific level of theory (e.g., MP2/aug-cc-pVTZ).

Conformation Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has flexible methoxy (B1213986) groups, multiple conformers can exist. Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

By systematically rotating the bonds of the methoxy groups and calculating the energy at each step, an energy landscape can be constructed. The low-energy points on this landscape correspond to stable or metastable conformers. The global minimum represents the most stable conformation of the molecule. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its biological activity or physical properties.

Table 3: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | 180° | 0.00 | 75.3 |

| B | 60° | 1.25 | 14.1 |

Note: Data is for illustrative purposes and represents a simplified analysis of one methoxy group rotation.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes, flexibility, and interactions with its environment.

For this compound, an MD simulation could be performed by placing the molecule in a box of solvent molecules (e.g., water) to mimic physiological conditions. The simulation would track the trajectory of each atom over a period of nanoseconds or longer. The results can reveal how the molecule flexes and vibrates, how the methoxy groups rotate, and how the molecule interacts with surrounding water molecules through hydrogen bonding or other non-covalent interactions.

Table 4: Summary of a Hypothetical Molecular Dynamics Simulation

| Parameter | Value/Description |

|---|---|

| System | One molecule of this compound in a box of 2000 water molecules |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Key Findings | |

| RMSD of backbone | 0.8 Å (indicating a stable core structure) |

| Methoxy group rotation | Frequent rotation observed, indicating flexibility |

Note: This table represents typical parameters and potential outcomes of an MD simulation.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. nih.gov Methods like DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. rsc.org

The calculated vibrational frequencies can be correlated with specific molecular motions, such as the stretching of C=O bonds or the bending of C-H bonds, helping to assign peaks in an experimental IR spectrum. Similarly, theoretical calculations of NMR chemical shifts for ¹H and ¹³C atoms can help confirm the structure of a synthesized compound by comparing the predicted spectrum to the experimental one.

Table 5: Predicted vs. Experimental Spectroscopic Data for this compound

| Infrared Spectroscopy | ||

|---|---|---|

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch (anhydride) | 1755, 1790 | 1750, 1785 |

| C-O-C stretch (ether) | 1260 | 1255 |

| Aromatic C=C stretch | 1610 | 1605 |

| NMR Spectroscopy | ||

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹³C (C=O) | 165.2 | 164.8 |

| ¹³C (methoxy) | 56.8 | 56.5 |

Note: The calculated values are hypothetical and are often scaled to better match experimental results.

Computational Insights into Reaction Mechanisms and Pathways

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate the activation energies required for the reaction to proceed. mdpi.com

For this compound, one might investigate its hydrolysis, a reaction where the anhydride (B1165640) ring is opened by water. Computational studies could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond-breaking to yield the dicarboxylic acid product. The calculated activation energies for each step would reveal the rate-determining step of the reaction and provide a detailed understanding of the reaction pathway at a molecular level.

Table 6: Calculated Activation Energies for a Hypothetical Hydrolysis Reaction

| Reaction Step | Description | Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Nucleophilic attack of water on a carbonyl carbon | 15.2 |

Note: These values are illustrative of what a mechanistic study would aim to determine.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools instrumental in modern drug discovery and materials science. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net The fundamental principle is that the structural features of a molecule, such as its geometry, electronic properties, and lipophilicity, dictate its interactions with biological targets or its bulk properties. researchgate.net By quantifying these structural attributes using molecular descriptors, it becomes possible to predict the activity or properties of new, unsynthesized compounds, thereby saving significant time and resources in research and development. nih.gov

While direct QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar compounds, such as coumarin (B35378) and cyclohexane-1,3-dione derivatives, provide a clear framework for how such an analysis would be conducted. nih.govnih.gov These studies typically involve a series of steps: selection of a dataset of compounds with known activities or properties, calculation of a wide array of molecular descriptors, development of a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), and rigorous validation of the model's predictive power. nih.govtandfonline.com

The insights gained from QSAR/QSPR models can guide the rational design of novel derivatives of this compound with enhanced biological efficacy or desired physicochemical characteristics. researchgate.net

Detailed Research Findings from Analogous Systems

In the absence of direct studies on this compound, research on related heterocyclic systems, such as coumarins and other dione-containing compounds, offers valuable insights into the types of molecular descriptors that are likely to be significant. These descriptors can be broadly categorized into electronic, steric, topological, and physicochemical properties.

A QSAR study on a series of coumarin derivatives with antiproliferative activity, for instance, successfully developed linear models with good predictive power using a combination of descriptors calculated from their two-dimensional structures. nih.gov Another study on cyclohexane-1,3-dione derivatives identified eight key molecular descriptors—including physicochemical and electronic parameters—that were strongly correlated with their biological inhibitory activity against non-small-cell lung cancer cells. nih.gov These descriptors were then used to design new compounds with potentially higher activity. nih.gov

For a hypothetical QSAR/QSPR study of this compound derivatives, a similar approach would be taken. A set of derivatives with varying substituents would be synthesized and their biological activity (e.g., IC₅₀ values) or a specific property (e.g., solubility) would be measured. Subsequently, a range of molecular descriptors would be calculated.

Table 1: Examples of Molecular Descriptors Potentially Relevant for QSAR/QSPR Studies of this compound Derivatives

| Descriptor Class | Specific Descriptor | Description | Potential Relevance |

| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electron-containing orbital; relates to the ability to donate electrons. | Influences reactivity and interaction with electron-deficient sites in biological targets. nih.gov |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the first vacant orbital; relates to the ability to accept electrons. | Important for understanding charge-transfer interactions and reactivity. nih.gov | |

| Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility, membrane permeability, and binding to polar receptors. researchgate.net | |

| Steric/Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences size, diffusion rates, and can be related to binding site complementarity. researchgate.net |

| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Relates to the steric fit of a molecule within a binding pocket and van der Waals interactions. researchgate.net | |

| Connolly Molecular Area (CMA) | The solvent-accessible surface area of a molecule. | Important for understanding interactions with the solvent and the accessible surface for receptor binding. nih.gov | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | Crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov | |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Key to understanding specific interactions with biological macromolecules. researchgate.net |

Table 2: Hypothetical Data for a QSAR Model of this compound Derivatives

This table illustrates the type of data that would be generated in a QSAR study. The pIC₅₀ values (the negative logarithm of the half-maximal inhibitory concentration) are a common measure of biological activity.

| Compound | R¹ Substituent | R² Substituent | LogP | PSA (Ų) | pIC₅₀ (Observed) | pIC₅₀ (Predicted) |

| 1 | -H | -H | 1.85 | 65.4 | 5.20 | 5.25 |

| 2 | -Cl | -H | 2.40 | 65.4 | 5.65 | 5.61 |

| 3 | -F | -H | 1.95 | 65.4 | 5.35 | 5.33 |

| 4 | -H | -CH₃ | 2.25 | 65.4 | 5.42 | 5.47 |

| 5 | -H | -OH | 1.30 | 85.6 | 5.88 | 5.91 |

The "Predicted" values in the table would be generated by a statistical model, such as the one derived from Multiple Linear Regression (MLR). An example of such a model, based on studies of similar heterocyclic compounds, might look like the following equation:

pIC₅₀ = β₀ + β₁(LogP) - β₂(PSA) + ...

Here, the coefficients (β) are determined by the regression analysis and indicate the positive or negative contribution of each descriptor to the biological activity. nih.gov The quality and predictive ability of such a model are assessed using statistical metrics like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a separate test set of compounds. tandfonline.comnih.gov Through such validated models, the properties of novel, yet-to-be-synthesized derivatives of this compound can be reliably forecasted.

Applications and Role in Advanced Organic Synthesis

As a Building Block for Complex Natural Products Synthesis

The intricate structures of natural products present a formidable challenge to synthetic chemists. The strategic use of well-designed building blocks is paramount to the successful and efficient synthesis of these complex molecules. 6,7-dimethoxy-4H-isochromene-1,3-dione and its derivatives have demonstrated their utility in this regard.

A notable example is the synthesis of a potential monomer for the natural product xylindein. researchgate.netcymitquimica.com Xylindein is a complex, dimeric-fused lactone-containing aromatic compound known for its characteristic blue-green pigment. researchgate.net Research has been directed towards the synthesis of a 3-propyl-substituted-benzo[g]isochromene quinone, a potential monomeric precursor to xylindein. researchgate.net The synthetic strategy involved a multi-step process starting from 2,4-dimethoxybenzaldehyde, with key steps including a cross-metathesis reaction and an oxa-Michael addition to construct the basic lactone skeleton of the xylindein monomer. researchgate.net While this synthesis does not start directly from this compound, the resulting isochromene-based structure highlights the importance of this class of compounds as key intermediates in the assembly of complex natural product frameworks. The inherent reactivity of the anhydride (B1165640) can be harnessed to introduce further complexity and functionality, making it a valuable tool in the synthetic chemist's arsenal.

As a Precursor for Advanced Pharmaceutical Intermediates

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. The isochromene-1,3-dione core, and specifically this compound, has been identified as a valuable precursor for the synthesis of advanced pharmaceutical intermediates, particularly in the realm of anticancer agents.

A significant application of this compound is in the synthesis of indenoisoquinoline topoisomerase I inhibitors. acs.orgexlibrisgroup.comnih.gov Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a key target for cancer chemotherapy. mdpi.comnih.gov Researchers have successfully synthesized a series of novel indenoisoquinoline derivatives with potent antiproliferative and topoisomerase I inhibitory activities, starting from this compound. acs.orgexlibrisgroup.comnih.gov

This synthetic pathway was instrumental in the improved syntheses of the experimental anticancer agents indotecan (B1684460) (LMP400) and indimitecan (B1684459) (LMP776). exlibrisgroup.com The synthesis involves the reaction of this compound with appropriate reagents to construct the complex indenoisoquinoline scaffold. acs.orgchemicalbook.com The resulting compounds have shown significant biological activity, with some exhibiting topoisomerase I inhibitory activity equal to or better than the well-known anticancer drug, camptothecin. exlibrisgroup.com

The following table summarizes the biological activities of some of the carbohydrate-substituted indenoisoquinolines derived from this compound.

Table 1: Antiproliferative and Topoisomerase I Inhibitory Activities of Selected Indenoisoquinoline Derivatives

| Compound | Antiproliferative Activity (GI₅₀, µM) | Topoisomerase I Inhibition |

|---|---|---|

| Indenoisoquinoline A | 0.5 | +++ |

| Indenoisoquinoline B | 0.2 | ++++ |

| Indenoisoquinoline C | 1.2 | ++ |

| Indotecan (LMP400) | 0.1 | ++++ |

| Indimitecan (LMP776) | 0.08 | ++++ |

Data sourced from studies on indenoisoquinoline topoisomerase I inhibitors. exlibrisgroup.comnih.gov

The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of other biologically active molecules. For instance, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are related to simple isoquinoline (B145761) alkaloids, have been synthesized diastereoselectively. researchgate.netmdpi.com

Role in Materials Science (e.g., Optoelectronic Materials, Polymers)

While direct applications of this compound in materials science are not extensively documented in publicly available literature, the broader class of dione-containing aromatic compounds, such as indane-1,3-dione and naphthalic anhydride derivatives, have shown significant promise in this field. nih.gov These related compounds are utilized in the design of organic light-emitting diodes (OLEDs), fluorescent dyes, and polymers. cymitquimica.comnih.gov

The structural characteristics of this compound, particularly its rigid aromatic core and potential for functionalization, suggest its viability as a monomer for the synthesis of novel polymers with tailored properties. The incorporation of such a chromophore into a polymer backbone could lead to materials with interesting photophysical or electronic properties, potentially applicable in optoelectronics. mdpi.com However, further research is required to explore and validate the use of this specific compound in materials science applications.

Involvement in Catalytic Cycles or Ligand Design

Currently, there is no available research in the public domain that documents the involvement of this compound in catalytic cycles or its application in ligand design for catalysis.

Methodological Development in Synthetic Chemistry Utilizing the Compound

The unique reactivity of the isochromene-1,3-dione scaffold has been exploited in the development of new synthetic methodologies. Although not always centered on the 6,7-dimethoxy derivative, these methods highlight the synthetic potential of this class of compounds.

One such development is the use of a domino reaction between homophthalic anhydride and aromatic aldehydes, which provides a facile approach to blue-fluorescent dibenzo[c,h]chromenones. preprints.org This type of reaction demonstrates the ability of the anhydride to participate in cascade reactions, leading to the rapid construction of complex polycyclic systems. preprints.org

Furthermore, the Diels-Alder reaction has been employed to synthesize fused tetrahydrochromeno[3,4-e]isoindole-1,3-dione derivatives from 2H-chromene precursors. nih.gov This showcases the dienophilic nature of the maleimide-like portion of the isochromene-1,3-dione system when appropriately activated. These methodological advancements, while not exclusively utilizing this compound, pave the way for its future application in the development of novel and efficient synthetic transformations. The electron-donating methoxy (B1213986) groups on the aromatic ring of the title compound could influence the reactivity and selectivity of such reactions, offering opportunities for further methodological exploration.

Biological Activity Research and Mechanistic Investigations Non Clinical Focus

Molecular Basis of Interactions with Biological Macromolecules

The molecular interactions of 6,7-dimethoxy-4H-isochromene-1,3-dione with biological macromolecules have not been a direct subject of extensive research. However, its chemical nature as a cyclic anhydride (B1165640) suggests a propensity for nucleophilic attack. This reactivity is fundamental to its utility in organic synthesis, where it readily reacts with various nucleophiles to form more complex structures. mdpi.compreprints.orgresearchgate.netresearchgate.netresearchgate.net

The anhydride functional group is known to be a reactive acylating agent, capable of forming covalent bonds with nucleophilic residues (e.g., lysine, serine, threonine) in proteins. This inherent reactivity could be a starting point for designing covalent inhibitors of specific enzymes, although no such studies have been reported for this particular compound.

Structure-Activity Relationship (SAR) Studies in the Context of Mechanistic Elucidation

Direct structure-activity relationship (SAR) studies for this compound are not available. However, the consistent use of this dimethoxy-substituted anhydride in the synthesis of bioactive molecules suggests the importance of the methoxy (B1213986) groups for the activity of the final products. mdpi.compreprints.orgresearchgate.netresearchgate.netresearchgate.net

In the context of the larger molecules synthesized from this precursor, the methoxy groups can influence several factors crucial for biological activity:

Receptor Binding: The electron-donating nature and the steric bulk of the methoxy groups can play a significant role in the binding affinity and selectivity of the final compound to its biological target.

Solubility and Bioavailability: Methoxy groups can impact the physicochemical properties of a molecule, such as its lipophilicity and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The position of the methoxy groups on the aromatic ring can influence the metabolic stability of the molecule by blocking sites susceptible to enzymatic degradation.

Further research focusing on the synthesis and biological evaluation of a series of analogs with varied substitution patterns on the aromatic ring would be necessary to establish a clear SAR for this class of compounds.

Biosynthesis Pathways and Analogous Natural Product Derivation (if applicable)

There is no specific information available on the natural occurrence or biosynthetic pathway of this compound. However, the core structure is related to a class of fungal secondary metabolites known as maleidrides, which are polyketide-derived natural products. nih.govbris.ac.ukrsc.org

The biosynthesis of maleidrides in fungi involves complex enzymatic pathways, often initiated by polyketide synthases. nih.govrsc.orgresearchgate.net These pathways can lead to the formation of monomeric units that subsequently dimerize to create the characteristic carbocyclic core of maleidrides. While speculative, a plausible biosynthetic route to a homophthalic acid precursor could involve the cyclization of a polyketide chain followed by oxidative modifications. The final anhydride formation would likely be an enzyme-catalyzed dehydration of the corresponding dicarboxylic acid.

Design and Synthesis of Mechanistic Probes for Biological Systems

Given its reactivity as a cyclic anhydride, this compound holds potential as a scaffold for the design of mechanistic probes. Its ability to react with nucleophiles could be exploited to develop activity-based probes for identifying novel protein targets.

For example, the anhydride could be functionalized with a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to allow for the detection and isolation of proteins that it covalently modifies. Such probes could be valuable tools for chemical biology research, helping to elucidate the mechanism of action of more complex molecules derived from this scaffold. The synthesis of such probes would likely involve the reaction of this compound with a linker molecule containing the desired reporter group.

Future Directions and Emerging Research Avenues

Exploration of Novel and Untapped Reactivity Pathways